What is rac-3-Hydroxyheptanoic Acid-D7 used for in research?
What is rac-3-Hydroxyheptanoic Acid-D7 used for in research?
The Role of rac-3-Hydroxyheptanoic Acid-D7 in Advanced Mass Spectrometry and Metabolic Research
Executive Summary
In the fields of targeted metabolomics, lipidomics, and biopolymer engineering, the absolute quantification of short- and medium-chain fatty acids is critical for understanding cellular metabolism, disease pathology, and material science. rac-3-Hydroxyheptanoic Acid-D7 is a stable isotope-labeled analogue of endogenous 3-hydroxyheptanoic acid. By substituting seven hydrogen atoms with deuterium, this compound achieves a precise mass shift (+7.05 Da)[1], making it an indispensable Internal Standard (IS) for mass spectrometry (LC-MS/MS and GC-MS). This whitepaper explores the mechanistic utility, core research applications, and validated analytical workflows associated with rac-3-Hydroxyheptanoic Acid-D7.
Physicochemical Profiling & Isotopic Rationale
To achieve high-fidelity quantification, an internal standard must mimic the extraction recovery and ionization efficiency of the target analyte while remaining mass-resolved. The +7 Da mass shift of rac-3-Hydroxyheptanoic Acid-D7 is highly deliberate. Natural isotopic distributions of unlabeled carbon ( 13 C) and oxygen ( 18 O) typically create M+1 and M+2 interference peaks. A +7 Da shift completely clears the endogenous isotopic envelope, ensuring zero cross-talk in Multiple Reaction Monitoring (MRM) channels and correcting for matrix-induced ion suppression during electrospray ionization (ESI).
Table 1: Physicochemical Properties
| Property | Unlabeled rac-3-Hydroxyheptanoic Acid | rac-3-Hydroxyheptanoic Acid-D7 |
|---|---|---|
| CAS Number | 17587-29-0[2] | 17587-29-0 (unlabeled base)[1] |
| Molecular Formula | C 7 H 14 O 3 [3] | C 7 H 7 D 7 O 3 [1] | | Molecular Weight | 146.18 g/mol [4] | 153.23 g/mol [1] | | Key Functional Groups | Carboxylic acid, C3-Hydroxyl | Carboxylic acid, C3-Hydroxyl | | Primary MS Adduct |[M-H] − (Negative ESI) | [M-H] − (Negative ESI) |
Core Research Applications
Biomarker Discovery in Infectious Disease and Oncology
3-Hydroxyheptanoic acid has emerged as a significant metabolic biomarker. In advanced humanized mouse models (NSG-SGM3) used for HIV and Mycobacterium tuberculosis (Mtb) co-infection studies, targeted metabolomics revealed that endogenous 3-hydroxyheptanoic acid exhibits a strong negative correlation with Mtb bacterial load in lung tissues[5]. Furthermore, research into its anti-cancer properties indicates that the unlabeled acid binds to hydrophobic amino acids in cancer cell membranes, disrupting nutrient transport and inhibiting fatty acid synthase, ultimately driving nutrient deprivation and apoptosis in mutant cells[2]. The D7 variant is utilized to accurately quantify these fluctuating endogenous levels in complex tissue matrices.
Lipidomics and Fatty Acid β-Oxidation
In lipid metabolism, 3-hydroxy fatty acids are transient intermediates of the mitochondrial and peroxisomal β-oxidation cycles[6]. When the β-oxidation pathway is inverted or disrupted, these intermediates accumulate. Researchers utilize rac-3-Hydroxyheptanoic Acid-D7 to track the efficiency of fatty acid oxidation, evaluate enzymatic deficiencies (such as medium-chain acyl-CoA dehydrogenase deficiency), and quantify structurally similar volatile fatty acids like 3-hydroxy-3-methylhexanoic acid (HMHA), a known biomarker for metabolic disorders and human semiochemistry[7].
Biopolymer (PHA) Engineering and Nanocarriers
Polyhydroxyalkanoates (PHAs) are biodegradable polyesters synthesized by bacteria under nutrient-limiting conditions[8]. Specific PHAs, such as poly(3-hydroxyheptanoate) (PHH), are composed predominantly of 3-hydroxyheptanoic acid monomers (up to 87.46%)[9]. These biopolymers are currently being engineered into biocompatible nanocarriers for targeted drug delivery, such as the encapsulation of curcumin for glioblastoma and colon cancer therapies[9]. The D7 internal standard is used during the acid-catalyzed depolymerization of these polymers to quantify monomeric yield and verify biopolymer purity[10].
Mechanistic Pathway: The Origin of 3-Hydroxyheptanoic Acid
Fig 1: Metabolic routing of 3-hydroxyheptanoic acid in β-oxidation and PHA synthesis.
Self-Validating Experimental Protocol: LC-MS/MS Quantification
To ensure analytical trustworthiness, the following isotope-dilution LC-MS/MS protocol leverages rac-3-Hydroxyheptanoic Acid-D7 to establish a self-validating quantification system.
Fig 2: Isotope-dilution LC-MS/MS workflow utilizing D7-internal standard for absolute quantification.
Step-by-Step Methodology:
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Sample Preparation & Spiking: Aliquot 100 µL of biological sample (e.g., plasma or tissue homogenate) into a microcentrifuge tube. Immediately spike with 10 µL of a known concentration of rac-3-Hydroxyheptanoic Acid-D7 working solution.
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Causality: Spiking the stable isotope before any sample manipulation ensures that any subsequent volumetric losses or degradation equally affect both the unlabeled analyte and the D7 standard, preserving the quantitative ratio[7].
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Acidified Liquid-Liquid Extraction (LLE): Add 50 µL of 1M Hydrochloric acid (HCl) to lower the pH, followed by 500 µL of Ethyl Acetate. Vortex vigorously for 5 minutes and centrifuge at 14,000 x g for 10 minutes[7].
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Causality: 3-Hydroxyheptanoic acid has a pKa of ~4.8. Lowering the pH below the pKa protonates the carboxylate group, rendering the molecule uncharged and highly soluble in the organic ethyl acetate phase, maximizing extraction recovery.
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Evaporation and Reconstitution: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen. Reconstitute in 100 µL of initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).
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UHPLC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Utilize a gradient elution. Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM)[3].
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Causality: The carboxylic acid moiety readily donates a proton in the ESI source, forming a highly stable [M-H] − precursor ion.
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Table 2: Typical LC-MS/MS MRM Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
|---|
| 3-Hydroxyheptanoic Acid | 145.1 [M-H] − | 59.0 (Acetate loss) | 12 | Target Analyte Quantifier | | 3-Hydroxyheptanoic Acid-D7 | 152.1 [M-H] − | 59.0 / 62.0 | 12 | Internal Standard (IS) |
Note: The exact product ion for the D7 variant depends on the specific location of the deuterium labels on the carbon backbone. If the cleavage occurs at the un-deuterated functional group, the product ion may remain 59.0; if it includes the deuterated tail, it will shift accordingly.
References
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Frontiers in Immunology. "A novel humanized mouse model for HIV and tuberculosis co-infection studies". frontiersin.org. Available at:[Link]
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MDPI Pharmaceuticals. "Fabrication and Evaluation of Polyhydroxyalkanoate-Based Nanoparticles for Curcumin Delivery in Biomedical Applications". mdpi.com. Available at:[Link]
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Biomacromolecules (ACS Publications). "Efficient Production of (R)-3-Hydroxycarboxylic Acids by Biotechnological Conversion of Polyhydroxyalkanoates and Their Purification". acs.org. Available at:[Link]
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Plant Cell (PMC). "Impact of Unusual Fatty Acid Synthesis on Futile Cycling through β-Oxidation and on Gene Expression in Transgenic Plants". nih.gov. Available at:[Link]
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SciELO. "Analysis of microbial and metabolic diversity in Jiangshui from Northwest China". scielo.br. Available at:[Link]
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